molecular formula C17H20FNO B6611249 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine CAS No. 2763780-90-9

1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine

Cat. No.: B6611249
CAS No.: 2763780-90-9
M. Wt: 273.34 g/mol
InChI Key: NZJWMSMVTPIMQX-UHFFFAOYSA-N
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Description

1-{2-fluoro-3-phenylbicyclo[111]pentane-1-carbonyl}piperidine is a unique chemical compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine typically involves multiple steps, starting with the construction of the bicyclo[1.1.1]pentane core. This can be achieved through methods such as the Diels-Alder reaction or other cycloaddition reactions. Subsequent steps may include fluorination, phenyl group introduction, and the formation of the piperidine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: Its unique structure may interact with biological targets, making it a potential candidate for drug discovery.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.

  • Industry: Its properties may be harnessed in material science for the development of advanced materials.

Mechanism of Action

The mechanism by which 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

  • 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

  • Other fluorinated bicyclo[1.1.1]pentanes

Uniqueness: 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine stands out due to its unique structural features, which may confer distinct chemical and biological properties compared to similar compounds.

This compound's potential in scientific research and industry continues to be explored, promising exciting advancements in various fields.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

(2-fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c18-14-16(13-7-3-1-4-8-13)11-17(14,12-16)15(20)19-9-5-2-6-10-19/h1,3-4,7-8,14H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJWMSMVTPIMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C23CC(C2)(C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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